Unii-WZ97ZE4uug
Übersicht
Beschreibung
Unii-WZ97ZE4uug is a novel compound developed by scientists to target a specific cellular process. This compound has been studied extensively in laboratory experiments and has the potential to be used in drug development.
Wissenschaftliche Forschungsanwendungen
1. Treatment of Non-Small Cell Lung Cancer (NSCLC) Epitinib, also known as HMPL-813, is being researched for its efficacy in treating non-small cell lung cancer (NSCLC) with EGFR mutations. It is an oral, highly potent, irreversible EGFR tyrosine kinase inhibitor (TKI) that has shown effective penetration across the blood-brain barrier (BBB), offering new treatment options for patients with central nervous system (CNS) metastases .
Central Nervous System (CNS) Tumors
The compound has demonstrated favorable drug exposures in the brain in preclinical species, warranting clinical investigation for CNS tumors with EGFR mutations, such as NSCLC brain metastases. This research is significant as it explores new avenues for treating brain metastases in cancer patients .
Wirkmechanismus
Epitinib, also known as Unii-WZ97ZE4uug or UNII-WZ97ZE4UUG, is a potent and highly selective oral inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . This article will discuss the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on Epitinib’s action.
Target of Action
Epitinib primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, activation of the intrinsic kinase activity, and subsequent activation of the signal transduction pathways within cells . Overexpression or mutation of EGFR is often associated with various types of cancers, including non-small cell lung cancer (NSCLC) .
Mode of Action
Epitinib acts by selectively inhibiting the tyrosine kinase activity of EGFR . By binding to the adenosine triphosphate (ATP)-binding site of the enzyme, Epitinib prevents the activation of EGFR, thereby inhibiting the downstream signaling pathways that are responsible for the proliferation and survival of cancer cells .
Biochemical Pathways
The inhibition of EGFR by Epitinib affects several downstream signaling pathways, including the PI3K/Akt and the Ras/Raf/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, Epitinib disrupts these pathways, leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The molecular and cellular effects of Epitinib’s action primarily involve the inhibition of cancer cell growth and proliferation. By blocking EGFR, Epitinib disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to the death of cancer cells . Clinical studies have shown promising efficacy of Epitinib in patients with EGFR-mutant NSCLC .
Action Environment
The action, efficacy, and stability of Epitinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the EGFR gene can affect the drug’s efficacy . Additionally, Epitinib has been shown to effectively penetrate the blood-brain barrier, suggesting that it could be effective in treating brain metastases in patients with NSCLC .
Eigenschaften
IUPAC Name |
4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAZPZIYEOGZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1203902-67-3 | |
Record name | Epitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203902673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ97ZE4UUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.